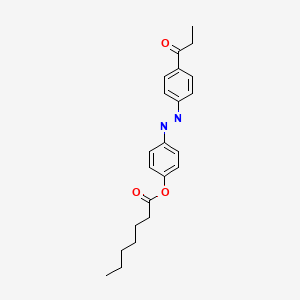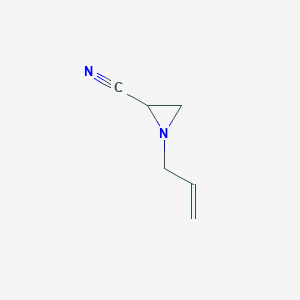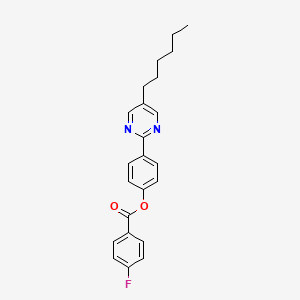
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of chloroethyl and allyloxypropyl groups attached to a sulfite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite typically involves the reaction of 2-chloroethanol with 2-chloro-3-allyloxypropyl alcohol in the presence of a sulfite source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfite moiety can be oxidized to sulfate under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation: The major product is the corresponding sulfate.
Reduction: Reduced derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroethyl 2-chloro-3-methoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-ethoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-propoxypropyl sulfite
Uniqueness
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it valuable for specific applications where the allyloxy functionality is advantageous.
Eigenschaften
CAS-Nummer |
74039-51-3 |
|---|---|
Molekularformel |
C8H14Cl2O4S |
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
2-chloroethyl (2-chloro-3-prop-2-enoxypropyl) sulfite |
InChI |
InChI=1S/C8H14Cl2O4S/c1-2-4-12-6-8(10)7-14-15(11)13-5-3-9/h2,8H,1,3-7H2 |
InChI-Schlüssel |
UZVFGLXTCIVOCY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(COS(=O)OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)

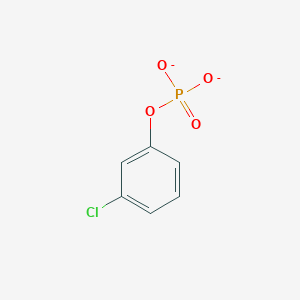
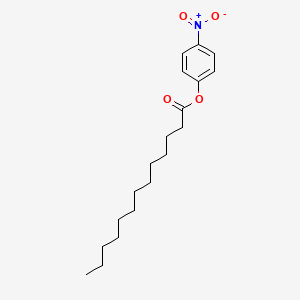
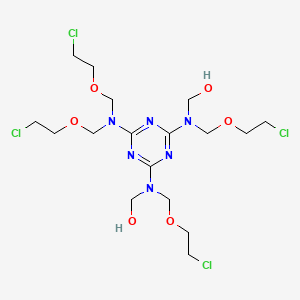

![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
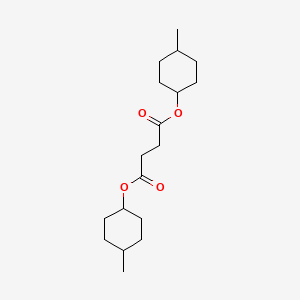
![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

